Molecular Complexity and Physicochemical Differentiation from the Unsubstituted Parent Scaffold (CAS 3042-00-0)
The target compound differs fundamentally from the unsubstituted parent scaffold (1H-benzimidazol-2-ylsulfanyl)acetic acid (CAS 3042-00-0) in molecular size, lipophilicity, and hydrogen-bonding capacity. The addition of the N1-benzyl group and C5-trifluoromethyl substituent increases the molecular weight from 208.24 g/mol to 366.36 g/mol (+76%), the heavy atom count from 14 to 25, and the calculated octanol-water partition coefficient (cLogP) from approximately 0.8 to approximately 3.9 . The number of rotatable bonds increases from 3 to 5, and the hydrogen bond donor count decreases from 2 to 1 (loss of the imidazole N-H), while hydrogen bond acceptors increase from 4 to 8 due to the fluorine atoms . These differences are not cosmetic; they directly affect membrane permeability, plasma protein binding, and metabolic stability—parameters critical for both in vitro assay behavior and in vivo pharmacokinetics within the 2-sulfanyl-benzimidazole-1-yl-acetic acid CRTH2 antagonist class [1].
| Evidence Dimension | Molecular weight, cLogP, heavy atom count, H-bond donors/acceptors, rotatable bonds |
|---|---|
| Target Compound Data | MW = 366.36 g/mol; cLogP ≈ 3.9; 25 heavy atoms; 1 HBD; 8 HBA; 5 rotatable bonds |
| Comparator Or Baseline | (1H-Benzimidazol-2-ylsulfanyl)acetic acid (CAS 3042-00-0): MW = 208.24 g/mol; cLogP ≈ 0.8; 14 heavy atoms; 2 HBD; 4 HBA; 3 rotatable bonds |
| Quantified Difference | ΔMW = +158.12 g/mol (+76%); ΔcLogP ≈ +3.1 log units; Δheavy atoms = +11; ΔHBD = -1; ΔHBA = +4; Δrotatable bonds = +2 |
| Conditions | Calculated properties based on standard molecular structure comparison; cLogP estimated via fragment-based method |
Why This Matters
These physicochemical differences mean that a procurement decision to use the unsubstituted analog (CAS 3042-00-0) as a surrogate would yield a compound with drastically different solubility, permeability, and target engagement potential, undermining assay reproducibility and SAR interpretation.
- [1] WO2006034418A2 – Benzimidazole acetic acids exhibiting CRTH2 receptor antagonism and uses thereof. Millennium Pharmaceuticals, Inc., 2005. View Source
